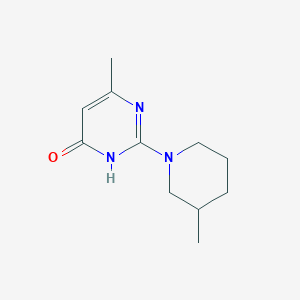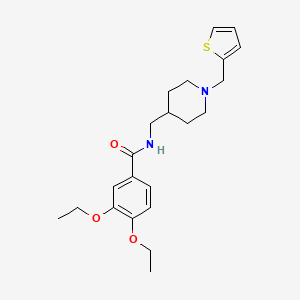
4-(6-methylpyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-methylpyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. TFP has been found to have significant effects on various physiological and biochemical processes and has been used in a variety of lab experiments to study the mechanisms of action of the dopamine D3 receptor.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of piperazine-based compounds is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolism pathways, highlighting the role of oxidative metabolism and the potential for creating metabolites with unique pharmacological activities (Renzulli et al., 2011). Such research is foundational for developing new therapeutic agents, ensuring their safety and efficacy through detailed metabolic profiling.
Neuropharmacology
Investigating the neuropharmacological effects of piperazine derivatives, such as the subjective and physiological impacts of compounds like TFMPP, provides insights into their potential therapeutic applications or adverse effects. For example, studies have explored the subjective effects of TFMPP in humans, revealing its potential to induce dysphoria and confusion, effects more commonly associated with serotonergic drugs (Jan et al., 2010). Understanding these effects is crucial for assessing the risks and benefits of new psychoactive substances.
Receptor Binding and Imaging Studies
Piperazine compounds are also valuable in developing imaging agents for positron emission tomography (PET) studies, such as WAY-100635 derivatives, to study 5-HT1A receptors in the brain. These studies provide essential data on the distribution and density of neurotransmitter receptors, offering insights into the pathophysiology of neuropsychiatric disorders and the mechanism of action of psychoactive drugs (Osman et al., 1996).
Toxicology and Safety
Evaluating the safety profile of piperazine derivatives, including potential neurotoxicity or other adverse effects, is vital for both clinical and recreational contexts. For instance, the analysis of drug-related deaths where novel synthetic opioids like MT-45 were involved highlights the importance of toxicological studies in understanding the risks associated with substance abuse and informing public health responses (Papsun et al., 2016).
Propriétés
IUPAC Name |
4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-12-5-6-15(23-22-12)24-7-9-25(10-8-24)16(26)21-14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMSTOAJJHWQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)


![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)

![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)






![2-Chloro-N-[[1-(hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]propanamide](/img/structure/B2865084.png)
